![molecular formula C18H17N3O B12605053 [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile CAS No. 918343-21-2](/img/structure/B12605053.png)
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile: is a chemical compound with the molecular formula C₁₈H₁₇N₃O This compound is known for its unique structure, which includes a pyridine ring substituted with a tert-butylphenoxy group and a propanedinitrile moiety
Preparation Methods
The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with a suitable halogenating agent to form tert-butylphenyl halide.
Coupling with pyridine: The tert-butylphenyl halide is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution, forming the desired pyridine ring with the tert-butylphenoxy group.
Introduction of the propanedinitrile moiety: The final step involves the reaction of the intermediate compound with a suitable nitrile source, such as malononitrile, under basic conditions to introduce the propanedinitrile group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace existing substituents.
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile can be compared with other similar compounds, such as:
[2-(2-tert-Butylphenoxy)pyridin-3-yl]methanedinitrile: This compound has a similar structure but with a methanedinitrile group instead of a propanedinitrile group.
[2-(2-tert-Butylphenoxy)pyridin-3-yl]ethanedinitrile: This compound has an ethanedinitrile group, differing by one carbon atom from the propanedinitrile group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
CAS No. |
918343-21-2 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-[2-(2-tert-butylphenoxy)pyridin-3-yl]propanedinitrile |
InChI |
InChI=1S/C18H17N3O/c1-18(2,3)15-8-4-5-9-16(15)22-17-14(7-6-10-21-17)13(11-19)12-20/h4-10,13H,1-3H3 |
InChI Key |
FFUGOQMBGYSLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
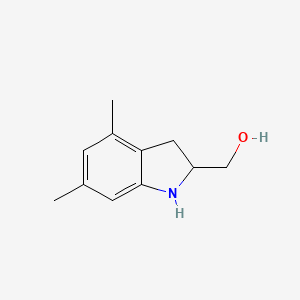
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
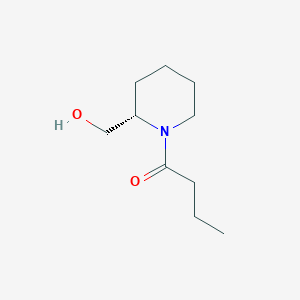
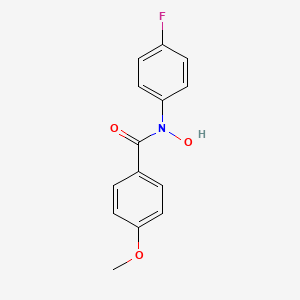
![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)
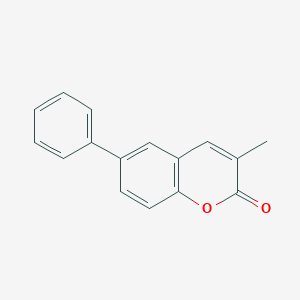
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
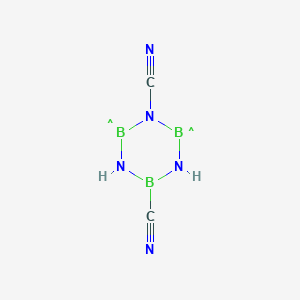
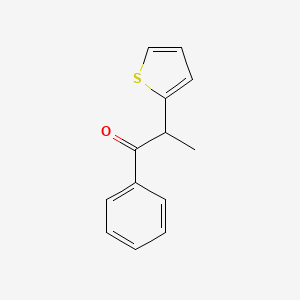
![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)
![Bis[(4-chlorophenyl)methyl] hydrazine-1,2-dicarboxylate](/img/structure/B12605061.png)
